(1-((dimethylamino)methyl)cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((Dimethylamino)methyl)cyclopentyl)methanol: is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclopentane ring substituted with a dimethylaminomethyl group and a hydroxymethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((dimethylamino)methyl)cyclopentyl)methanol typically involves the reaction of cyclopentylmethanol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: (1-((Dimethylamino)methyl)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentylmethanol derivatives.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of cyclopentylcarboxylic acid or cyclopentylaldehyde.
Reduction: Formation of cyclopentylmethanol derivatives.
Substitution: Formation of substituted cyclopentylmethanol derivatives.
Scientific Research Applications
Chemistry: (1-((Dimethylamino)methyl)cyclopentyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study the effects of cyclopentyl derivatives on cellular processes. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-((dimethylamino)methyl)cyclopentyl)methanol involves its interaction with molecular targets through its functional groups. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s biological and chemical activity .
Comparison with Similar Compounds
Cyclopentylmethanol: Lacks the dimethylaminomethyl group, resulting in different reactivity and applications.
(1-(Aminomethyl)cyclopentyl)methanol: Similar structure but with an aminomethyl group instead of dimethylaminomethyl, leading to different chemical properties.
Cyclopentylamine: Contains an amine group instead of hydroxymethyl, affecting its reactivity and use.
Uniqueness: (1-((Dimethylamino)methyl)cyclopentyl)methanol is unique due to the presence of both dimethylaminomethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(2)7-9(8-11)5-3-4-6-9/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIJMHXFEJNFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.